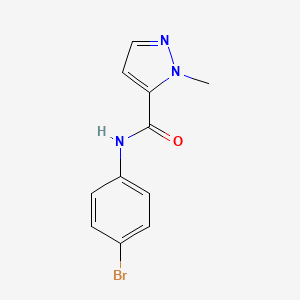![molecular formula C10H4F3N7 B2469755 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338420-31-8](/img/structure/B2469755.png)
5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile” is a heterocyclic compound . It is part of a class of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms . Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
The synthesis of similar compounds involves a transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Another approach for the synthesis of 5-trifluoromethyl-1,2,3-triazoles involves base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .Chemical Reactions Analysis
The chemical reactions involving similar compounds include a transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process .Scientific Research Applications
Synthesis and Chemical Reactions
Facile Regioselective Synthesis : A study by (Gol, Khatri, & Barot, 2019) highlights an efficient and regioselective synthesis of variously substituted pyrimidine derivatives, showcasing a broad substrate scope and environmentally friendly approach. This synthesis method involves 2-benzylidenemalononitriles and relevant amines, including 1H-1,2,4-triazol-5-amine.
Synthesis of Linear Tricyclic Analogs of Adenine : The synthesis of 8-aminoimidazo derivatives, which are extended versions of adenine, was detailed by (Harris & Pendergast, 1996). This includes the conversion of purine into relevant carbonitriles, followed by pyrimidine ring construction.
One-Pot Synthesis of Triazolo-Pyrimidine Derivatives : A study by (Ablajan, Kamil, Tuoheti, & Wan-fu, 2012) reports the one-pot synthesis of novel triazolo-pyrimidine derivatives, involving reactions of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes. This method features short reaction times, high selectivity, and operational simplicity.
Microwave Assisted Multicomponent Synthesis : (Divate & Dhongade-Desai, 2014) discussed a microwave-assisted protocol for synthesizing triazolo-pyrimidine derivatives, with implications for efficient, green, and high-yield synthesis.
Biological Applications and Pharmacological Aspects
Adenosine Receptor Antagonists : Compounds derived from pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine, as described by (Banda et al., 2013), showed high affinity for the A3 adenosine receptors, indicating potential pharmacological significance.
Antibacterial Activity : The synthesis of novel benzopyrano derivatives with promising antibacterial activity is detailed in (El-Wahab, 2002). These derivatives include pyrimidines and triazolo-pyrimidines, highlighting their potential as antimicrobial agents.
Potential Antiasthma Agents : Triazolo-pyrimidines synthesized for mediator release inhibition, as discussed by (Medwid et al., 1990), suggest their potential use as antiasthma agents. This involves a series of reactions including cyclization and rearrangement to produce the desired compounds.
Mechanism of Action
Target of Action
The primary targets of the compound “5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile” are currently unknown. This compound is a part of the pyrimidine class of compounds , which are known to have a wide range of biological activities.
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets through various mechanisms, including inhibitory activity . .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets
Result of Action
Some pyrimidine derivatives have shown significant inhibitory activity , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
8-amino-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3N7/c11-10(12,13)4-1-6-7(16-3-4)8(15)17-9-5(2-14)18-19-20(6)9/h1,3H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYFJLPBTZIXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N3C(=C(N=N3)C#N)N=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-Benzylpyrazol-4-yl)methyl]-1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;dihydrochloride](/img/structure/B2469676.png)
![(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2469677.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2469679.png)

![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)
![(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2469683.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)

![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)
![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)